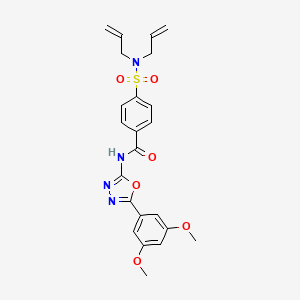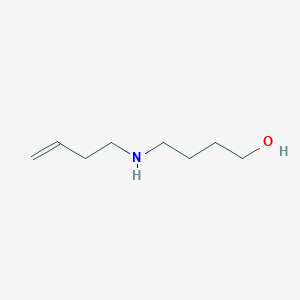
4-(But-3-en-1-ylamino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(But-3-en-1-ylamino)butan-1-ol” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound . It’s worth noting that it contains functional groups such as an alkene (But-3-en), an amine (ylamino), and an alcohol (butan-1-ol), which could influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of “4-(But-3-en-1-ylamino)butan-1-ol” would likely be determined by the functional groups present in the molecule. The presence of an alkene, amine, and alcohol group would likely result in a complex three-dimensional structure .
科学的研究の応用
Gas Separations with Ionic Liquid Membranes
Supported Ionic Liquid Membranes (SILMs) show promising performance in gas separations, such as CO2/N2 and CO2/CH4, under continuous flow mixed gas conditions. The literature suggests considering benchmarks for SILM performance and projecting upper limits based on the physical chemistry of Room Temperature Ionic Liquids (RTILs). Future research directions include exploring SILMs cast from RTILs with smaller molar volumes and using facilitated transport via silver carriers for olefin/paraffin separations. It's highlighted that past attempts to enhance solute/solvent interactions via functionalization did not improve SILM separation performance, indicating a need for future research to focus on solvent/solvent interactions (Scovazzo, 2009).
Aptamers in Bioanalytical Applications
Aptamers, artificial single-stranded DNA or RNA sequences, demonstrate high specificity in binding to targets, making them resemble chemical antibodies. They can be screened via an in vitro process, allowing targeting from small inorganic ions to intact cells, offering advantages over antibodies including amplification through polymerase chain reaction, simple modification, and greater stability. Aptamers are increasingly used in biosensing, diagnostics, and therapeutics. The review suggests continued exploration in bioanalytical applications of aptamers, underlining their potential over traditional antibodies (Iliuk, Hu, & Tao, 2011).
Metallation of π-Deficient Heteroaromatic Compounds
The metallation of π-deficient heterocyclic compounds has seen significant developments, particularly with the study of 3-fluoropyridine metallation regioselectivity. Metallation conditions, including solvent, temperature, and metallating agent, affect the regioselectivity towards producing 2,3- or 3,4-disubstituted pyridines. This review provides insights into optimizing metallation conditions for achieving desired regioselectivity, highlighting the importance of considering both solute/solvent and solvent/solvent interactions (Marsais & Quéguiner, 1983).
Organic Synthesis over Metal Cation-exchanged Clay Catalyst
Recent studies have explored the use of metal cation-exchanged montmorillonite and fluor-tetrasilicic mica as catalysts for various organic syntheses, including alkylation, rearrangement of alkyl phenyl ethers, and oxidation reactions. These clay catalysts demonstrate the potential for reuse, highlighting an environmentally friendly and cost-effective approach to organic synthesis. The review underlines the importance of catalyst selection in enhancing reaction selectivity and efficiency, suggesting further research into clay-based catalysts for sustainable chemical processes (Tateiwa & Uemura, 1997).
作用機序
特性
IUPAC Name |
4-(but-3-enylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-6-9-7-4-5-8-10/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXOCCMKVZFNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-enylamino)butan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2536066.png)
![N-(2,6-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2536067.png)
methanone](/img/structure/B2536068.png)
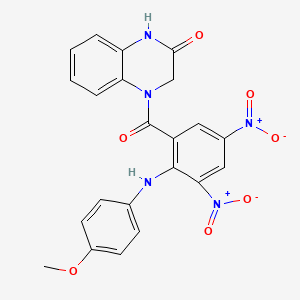
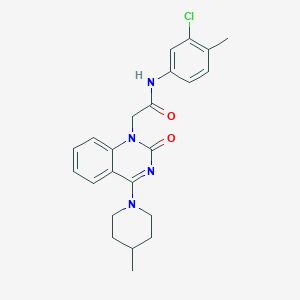
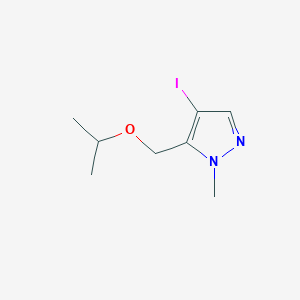
![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2536074.png)
![2-(2-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2536076.png)
![N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2536077.png)
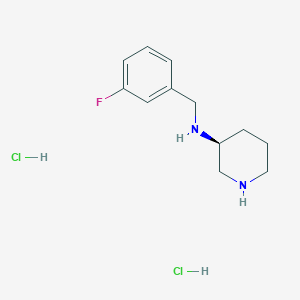
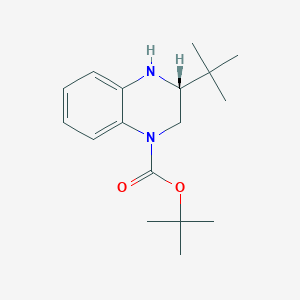

![3-(1H-Pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B2536085.png)
